molecular formula C20H25N3O4 B10887804 Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone

Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone

Cat. No.: B10887804
M. Wt: 371.4 g/mol
InChI Key: PHNOTMGFMSQKOJ-UHFFFAOYSA-N
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Description

4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyridine ring, a piperazine ring, and a trimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2,4,5-trimethoxybenzyl chloride under basic conditions to form the 4-(2,4,5-trimethoxybenzyl)piperazine intermediate.

    Coupling with Pyridine: The intermediate is then reacted with 4-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the final product, 4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridinyl[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methanone
  • 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Uniqueness

4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

pyridin-4-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H25N3O4/c1-25-17-13-19(27-3)18(26-2)12-16(17)14-22-8-10-23(11-9-22)20(24)15-4-6-21-7-5-15/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

PHNOTMGFMSQKOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=NC=C3)OC)OC

Origin of Product

United States

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